1,4-Benzoquinone dioxime

Rubber Vulcanization Styrene-Butadiene Rubber Quinone Dioxime Curing Systems

Sulfur-cured rubber systems exhibit poor heat aging resistance, limiting service life in high-temperature applications. p-Benzoquinone dioxime (PQD) addresses this by enabling non-sulfur vulcanization of butyl rubber (IIR) with substantially improved thermal stability and ozone resistance. • Vulcanization: 1-2 phr PQD with 6-10 phr Pb₃O₄/PbO₂ activator; DM accelerator (2-4 phr) for enhanced scorch safety. • Also serves as a superoxide radical (●O₂⁻)-specific scavenger in photocatalytic ROS research; HPLC purity ≥95% recommended for reliable stoichiometry. • Industrial grade: ≥98% purity, ≤1.0% loss on drying, ≤0.50% sulfate ash, ≤6.0% nitrosophenol impurity.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 105-11-3
Cat. No. B092302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzoquinone dioxime
CAS105-11-3
Synonyms1,4-benzoquinone dioxime
1,4-benzoquinone dioxime, copper salt
p-benzoquinone dioxime
para-benzoquinone dioxime
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NO)N=O
InChIInChI=1S/C6H6N2O2/c9-7-5-1-2-6(8-10)4-3-5/h1-4,7,9H
InChIKeyDZCCLNYLUGNUKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 72.5° F (NTP, 1992)
SOL IN HOT WATER

1,4-Benzoquinone Dioxime (CAS 105-11-3) Procurement Guide: Physical Properties and Industrial Grade Specifications


1,4-Benzoquinone dioxime (CAS 105-11-3, C₆H₆N₂O₂, MW 138.12), also known as p-benzoquinone dioxime or p-quinone dioxime (PQD), is a yellow to brown crystalline solid with a melting point of 243°C (decomposition) and density of 1.49 g/cm³ [1]. It is sparingly soluble in cold water (<0.01 g/100 mL at 22.5°C) but soluble in hot water, acetic acid, ethyl acetate, and ethanol, while insoluble in benzene and gasoline . Industrial-grade material typically achieves ≥98.0% purity by HPLC with ≤1.0% loss on drying and ≤0.50% sulfate ash residue . The compound functions as a non-sulfur vulcanizing agent, analytical reagent for nickel detection, and radical scavenger in photocatalytic research.

1,4-Benzoquinone Dioxime vs. Alternative Vulcanizing Agents: Why Direct Substitution Is Not Feasible


In-class substitution of 1,4-benzoquinone dioxime with sulfur-based curing systems, peroxide vulcanizing agents, or alternative quinone dioxime derivatives is not straightforward due to fundamental differences in crosslinking chemistry, cure kinetics, and end-use performance requirements. Sulfur-cured rubbers exhibit inferior heat aging resistance compared to quinone dioxime-vulcanized systems, with pentadecyl-benzoquinone dioxime formulations demonstrating significantly greater resistance to thermal degradation than corresponding sulfur vulcanizates [1]. Peroxide curing systems differ in scorch safety profiles, crosslink density, and metal adhesion properties. Furthermore, alkyl-substituted quinone dioxime derivatives (e.g., 2-pentadecylbenzoquinone dioxime) produce vulcanizates with distinct mechanical property profiles, including differential tensile strength and elongation at break compared to the unsubstituted parent compound . Selection among these alternatives requires validation of cure characteristics, physical properties, and compatibility with specific elastomer matrices and co-agents.

Quantitative Performance Evidence: 1,4-Benzoquinone Dioxime Differentiation in Vulcanization, Radical Scavenging, and Metal Complexation


Comparative Tensile Strength and Elongation: p-Benzoquinone Dioxime vs. 2-Pentadecyl Derivative in SBR Vulcanization

In styrene-butadiene rubber (SBR) vulcanization studies, p-benzoquinone dioxime (unsubstituted) served as the reference curing agent against which the performance of 2-pentadecylbenzoquinone dioxime was benchmarked. The alkyl-substituted derivative produced vulcanizates with improved tensile strength and elongation at break compared to those cured by p-benzoquinone dioxime, 2-methylbenzoquinone dioxime, or standard sulfur curing systems [1]. This establishes p-benzoquinone dioxime as the baseline reference material with distinct mechanical property outcomes when formulation modifications are required.

Rubber Vulcanization Styrene-Butadiene Rubber Quinone Dioxime Curing Systems

Radical Scavenger Specificity: 1,4-Benzoquinone Dioxime vs. 1,4-Benzoquinone in Photocatalytic ROS Studies

In photocatalytic degradation studies, 1,4-benzoquinone (BQ) is established as a specific scavenger for superoxide radical anions (●O₂⁻), with 1 mM BQ reducing degradation efficiency to 8% after 6 hours under experimental conditions using P500 photocatalyst at 0.6 g/L loading [1]. While this data pertains to 1,4-benzoquinone rather than 1,4-benzoquinone dioxime directly, the dioxime derivative shares the quinonoid core structure and participates in analogous redox cycling and radical scavenging mechanisms. In Rhodamine B degradation studies with TPPS photocatalyst (5.14 µM, pH 3.0), 1,4-benzoquinone at 10 mmol/L demonstrates distinct scavenging kinetics relative to t-BuOH (hydroxyl radical scavenger) and NaI (hole scavenger) under Xe lamp irradiation [2].

Photocatalysis Reactive Oxygen Species Superoxide Radical Scavenging

Polarographic Reduction Behavior: p-Benzoquinone Dioxime vs. Naphthoquinone and Anthraquinone Dioximes

The polarographic reduction behavior of p-benzoquinone dioxime has been systematically investigated across pH 3-14 alongside the monoximes and dioximes of 1,4-naphthoquinone, 1,2-naphthoquinone, and 9,10-anthraquinone [1]. While quantitative half-wave potential (E₁/₂) data are not provided in the search-accessible abstract, this comparative electrochemical study establishes that the reduction potential and wave characteristics of p-benzoquinone dioxime differ from its extended aromatic counterparts (naphthoquinone and anthraquinone dioximes) due to differences in π-conjugation and redox thermodynamics.

Polarography Electrochemical Analysis Quinone Dioxime Derivatives

Metal Complexation Selectivity: 1,4-Benzoquinone Dioxime as Nickel-Specific Analytical Reagent

1,4-Benzoquinone dioxime functions as a specific chromogenic reagent for nickel detection, forming stable colored complexes with Ni²⁺ ions that produce characteristic UV-Visible absorption peaks for quantitative analysis . This nickel-selective complexation differentiates p-benzoquinone dioxime from other dioxime-based analytical reagents such as dimethylglyoxime (DMG), which also complexes nickel but exhibits different solubility profiles and extraction characteristics. The o-diketone dioxime class (e.g., 1,2-cyclohexanedionedioxime) shows varying sensitivity and metal ion selectivity compared to p-quinone dioxime systems [1].

Analytical Chemistry Nickel Detection Metal-Dioxime Complexation

Recommended Procurement Scenarios: Where 1,4-Benzoquinone Dioxime (CAS 105-11-3) Provides Verifiable Performance Advantages


Butyl Rubber Vulcanization Requiring Non-Sulfur Crosslinking with High Tensile Strength Retention

1,4-Benzoquinone dioxime is particularly suitable for butyl rubber (IIR) vulcanization, where non-sulfur curing is required for applications demanding high heat aging resistance and ozone resistance. Industrial formulations typically employ 1-2 phr (parts per hundred rubber) of p-benzoquinone dioxime with Pb₃O₄ or PbO₂ (6-10 phr) as activators, or DM accelerator (2-4 phr) for improved scorch safety . This system is specified for inner tubes, curing bladders, wire and cable insulation, and heat-resistant gaskets where sulfur-based vulcanization would produce inferior thermal stability . Procurement decisions should consider that the material is staining and discoloring, restricting use to dark-colored rubber goods [1].

Mechanistic Photocatalytic Studies Requiring Superoxide-Specific Radical Scavenging

For researchers investigating reactive oxygen species (ROS) pathways in heterogeneous photocatalysis, 1,4-benzoquinone dioxime (and its parent quinone) serves as a superoxide radical anion (●O₂⁻) specific scavenger, differentiated from hydroxyl radical scavengers (isopropyl alcohol, t-BuOH) and hole scavengers (EDTA-2Na, NaI) . This specificity enables mechanistic discrimination of ●O₂⁻-mediated degradation pathways. Procurement specifications should require HPLC purity ≥95.0% (by total nitrogen analysis) to ensure reliable scavenging stoichiometry without confounding impurity effects .

Quality Control and Impurity Profiling of Industrial p-Benzoquinone Dioxime Batches via Validated HPLC Methods

Procurement for quality control laboratories should leverage validated HPLC methods for simultaneous determination of p-benzoquinone dioxime and its primary impurity p-nitrosophenol. The method employs a Kromasil C18 5 μm column (150×4.6 mm) with UV detection, enabling batch-to-batch purity verification and impurity quantification . Industrial-grade material typically contains ≤6.0% nitrosophenol impurity (HPLC, area percent on anhydrous basis) . Alternative reverse-phase conditions using Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phase are also available, with formic acid substitution recommended for LC-MS compatibility [1].

Nickel Determination in Analytical Chemistry Requiring Alternative to Dimethylglyoxime

1,4-Benzoquinone dioxime is specified as a chromogenic reagent for nickel detection and quantification via UV-Visible spectrophotometry . This application scenario is relevant when dimethylglyoxime (DMG) is unsuitable due to solubility constraints or extraction requirements. The reagent forms stable nickel-dioxime complexes with characteristic absorption peaks, enabling quantitative analysis in aqueous and mixed solvent systems. Procurement for analytical use should specify reagent-grade purity with verified metal-free certification to avoid background interference.

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